molecular formula C16H30O2 B3052850 15-Hexadecenoic acid CAS No. 4675-57-4

15-Hexadecenoic acid

Cat. No. B3052850
CAS RN: 4675-57-4
M. Wt: 254.41 g/mol
InChI Key: HVODZEXFHPAFHB-UHFFFAOYSA-N
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Description

15-Hexadecenoic acid is a type of fatty acid . It is also known as hexadec-15-enoic acid . Its molecular formula is C16H30O2 . It is a positional isomer of palmitoleic acid .


Synthesis Analysis

The synthesis of hexadecenoic fatty acids involves different pathways. For instance, palmitoleic acid (9 cis -16:1) is synthesized from palmitic acid via delta-9 desaturase (SCD-16) and from vaccenic acid via beta-oxidation .


Molecular Structure Analysis

The molecular weight of 15-Hexadecenoic acid is 254.408 Da . The structure of this compound can be viewed using Java or Javascript .

Scientific Research Applications

Metabolism Studies

15-Hexadecenoic acid has been utilized in studies exploring its metabolic fate in organisms. For example, its metabolism was investigated in rats after being labeled with 14C in the carboxyl group. This study found that the acid underwent oxidative degradation, without evidence of further desaturation or chain extension, although biohydrogenation couldn't be ruled out (Knipprath & Mead, 1966).

Myocardial Imaging

In medical imaging, specifically myocardial imaging, derivatives of 15-Hexadecenoic acid, such as 123I-hexadecenoic acid, have been researched for their potential in assessing myocardial perfusion and distinguishing between viable ischemic tissue and infarcted tissue. This application benefits from the rapid degradation of the compound in the myocardium and the high count rates from the iodine label, allowing for the acquisition of quality images in a short time (Poe et al., 1977).

Disease Control

A derivative of 15-Hexadecenoic acid, 5-Hexadecenoic acid, shows promise in disease control. It has been proposed for a semichemical method to control the disease-carrying mosquito Culex quinquefasciatus. This application arises from the unusual fatty acid produced in the seed of Kochia scoparia, which involves the isolation of specific enzymes for its synthesis and functional characterization (Whitney et al., 2000).

Biomarker Development

Hexadecenoic fatty acid isomers, such as those from 15-Hexadecenoic acid, are intriguing targets in plasma lipidomic studies for biomarker development. Different positional isomers, like palmitoleic and sapienic acids, are derived from endogenous sources and have unique biological activities and implications, making them suitable for metabolic evaluations in various health conditions (Sansone et al., 2013).

Biochemical Research

15-Hexadecenoic acid has also played a role in biochemical research, such as in the study of prostaglandins in marine organisms like Plexaura homomalla. This research involved identifying various prostaglandin derivatives in the organism, showcasing the compound's utility in understanding biochemical pathways in marine biology (Light & Samuelsson, 1972).

Future Directions

Hexadecenoic fatty acids, including 15-Hexadecenoic acid, are emerging as important metabolic markers . Future research will likely focus on better understanding their biosynthesis, mechanism of action, and role in health and disease .

properties

IUPAC Name

hexadec-15-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2H,1,3-15H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVODZEXFHPAFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470514
Record name 15-Hexadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4675-57-4
Record name 15-Hexadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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